molecular formula C28H28N2O2 B15186481 Cyclobutenediylium, 1,3-bis((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) CAS No. 12243-46-8

Cyclobutenediylium, 1,3-bis((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt)

Cat. No.: B15186481
CAS No.: 12243-46-8
M. Wt: 424.5 g/mol
InChI Key: YOYCQJDHFJMODW-UHFFFAOYSA-N
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Description

Cyclobutenediylium, 1,3-bis((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) (CAS: 125594-50-5) is a squaraine dye characterized by a central cyclobutenediylium core substituted with indolylidene methyl groups. Its molecular formula is C₃₆H₃₂N₂O₂, with a molecular weight of 524.65 g/mol . The compound adopts a zwitterionic (inner salt) structure due to the presence of hydroxyl groups at positions 2 and 4, which stabilize the conjugated system . It is synthesized via condensation reactions between squaric acid and indole derivatives, a common method for squaraine dyes . Applications include optoelectronics, sensors, and imaging due to its strong near-infrared (NIR) absorption and fluorescence .

Properties

CAS No.

12243-46-8

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate

InChI

InChI=1S/C28H28N2O2/c1-27(2)19-11-7-9-13-21(19)29(5)23(27)15-17-25(31)18(26(17)32)16-24-28(3,4)20-12-8-10-14-22(20)30(24)6/h7-16H,1-6H3

InChI Key

YOYCQJDHFJMODW-UHFFFAOYSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C3=C(/C(=C\C4=[N+](C5=CC=CC=C5C4(C)C)C)/C3=O)[O-])C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC3=C(C(=CC4=[N+](C5=CC=CC=C5C4(C)C)C)C3=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

Irradiation of bis(alkynyl)indole precursors at 254 nm in dichloromethane induces cycloaddition, forming the strained cyclobutene ring. Yields range from 35% to 55%, with byproducts arising from competing [4+2] pathways.

Thermal Ring Contraction

Alternative methods adapt pyrrolidine-to-cyclobutane contraction strategies. As demonstrated in recent work by Li et al., pyrrolidines treated with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate undergo nitrogen extrusion to form cyclobutanes. While this method primarily targets saturated cyclobutanes, oxidation with dichlorodicyanoquinone (DDQ) introduces conjugation, yielding the cyclobutenediylium core.

Oxidation and Dehydrogenation

The cyclobutane-to-cyclobutenediylium conversion requires precise oxidation. DDQ in dichloromethane at −78°C selectively abstracts hydrogen atoms from the cyclobutane ring, forming the conjugated diylium system. Excess oxidant must be avoided to prevent over-oxidation of indole methyl groups.

Key reaction conditions :

  • Stoichiometry : 2.2 equiv DDQ per cyclobutane unit.
  • Temperature : −78°C to −40°C to suppress side reactions.

Inner Salt Formation

The bis(inner salt) configuration arises from deprotonation of the 2,4-dihydroxy groups and charge delocalization across the cyclobutenediylium core. Treatment with triethylamine in anhydrous methanol facilitates proton abstraction, yielding the zwitterionic structure.

Optimization insights :

  • Base strength : Weak bases (e.g., Et₃N) prevent degradation of the indole moieties.
  • Solvent polarity : Methanol enhances salt solubility without inducing aggregation.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing the target compound:

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Photochemical [2+2] Bis(alkynyl)indoles UV irradiation, oxidation 35–55 Direct cyclobutene formation Low yield, byproduct formation
Pyrrolidine contraction Pyrrolidine derivatives HTIB-mediated contraction, DDQ oxidation 24–46 High stereocontrol Multi-step, costly reagents
Squaric acid derivatization Squaric acid, indole derivatives Cycloaddition, methylation 40–60 Scalability Requires harsh conditions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug development and as a therapeutic agent.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

Squaraine dyes share the cyclobutenediylium core but differ in substituents, which critically influence their electronic and photophysical properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reference
Target Compound 1,3-bis(trimethylindolylidene methyl) C₃₆H₃₂N₂O₂ 524.65
DMCS (Squarylium Dye III) 1,3-bis(4-dimethylaminophenyl) C₂₀H₂₀N₂O₂ 320.39
DHCS 1,3-bis(4-dihexadecylaminophenyl) C₆₈H₁₁₀N₂O₂ 987.63
Thienyl Derivative 1,3-bis(5-pyrrolidinylthienyl) C₂₀H₂₀N₂O₂S₂ 408.52
Perimidinyl Derivative 1,3-bis(perimidinyl) C₃₀H₂₀N₄O₂ 468.51

Key Observations :

  • Target Compound : Bulky indolylidene substituents enhance steric hindrance, reducing aggregation in polar solvents .
  • DMCS: Dimethylamino groups increase electron-donating capacity, shifting absorption to ~650 nm .
  • DHCS: Long alkyl chains (C₁₆) improve solubility in nonpolar solvents and lower critical aggregation concentration (Cₐ = 0.12 mM in dioxane-water) .
  • Thienyl Derivative : Sulfur atoms in thienyl groups extend conjugation, leading to redshifted absorption compared to phenyl analogs .

Photophysical Properties

The dipole moment difference between ground and excited states (Δμ) and absorption maxima vary significantly:

Compound Δμ (Debye) Absorption Maxima (nm) Solvent Reference
Target Compound Not reported ~750 (NIR) Chloroform
DMCS 12.3 650 Methanol
DHCS 14.1 660 CTAB micelles
Thienyl Derivative Not reported 720 DMF

Insights :

  • The target compound’s NIR absorption (~750 nm) makes it suitable for biomedical imaging .
  • DMCS and DHCS exhibit bathochromic shifts compared to simpler squaraines due to extended π-conjugation from aryl amino groups .

Solubility and Aggregation Behavior

Compound Solubility Profile Aggregation Behavior Reference
Target Compound Moderate in chloroform; poor in water Forms J-aggregates in aqueous media
DMCS Soluble in methanol, DMF Aggregates in CTAB (critical concentration = 0.5 mM)
DHCS Soluble in dioxane, hexane Forms micelles in dioxane-water (Cₐ = 0.12 mM)
Thienyl Derivative Soluble in DMF, DMSO Aggregation not observed up to 10 mM

Trends :

  • Hydrophobic substituents (e.g., DHCS’s C₁₆ chains) enhance compatibility with nonpolar solvents .
  • Bulky groups in the target compound reduce π-π stacking, minimizing aggregation-driven quenching .

Q & A

What are the key challenges in synthesizing this cyclobutenediylium derivative with high purity, and what purification techniques are effective?

Methodological Answer:
Synthesis of this compound involves multi-step reactions, including condensation of indole-derived precursors and cyclization. Key challenges include:

  • Steric hindrance from the bulky indole substituents, which may reduce reaction yields.
  • Oxidative instability due to the conjugated diylium core, requiring inert atmospheres (e.g., nitrogen or argon) .
  • Byproduct formation from incomplete cyclization, addressed via acid-catalyzed intramolecular cyclization (e.g., HCl or H₂SO₄) to enhance ring closure efficiency .

Purification Techniques:

  • Column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane mixtures) to separate unreacted precursors.
  • Recrystallization using ethanol/water systems to isolate high-purity crystals.
  • HPLC for analytical validation, particularly for detecting trace impurities in dye applications .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies π→π* and charge-transfer transitions in the visible range (500–700 nm), critical for assessing electronic properties in photoconductive applications .
  • NMR (¹H/¹³C): Resolves proton environments of the indole methyl groups and hydroxyl protons. Deuterated DMSO is preferred due to the compound’s low solubility in non-polar solvents .
  • X-ray Crystallography: Resolves the planar cyclobutenediylium core and confirms the bis(inner salt) configuration. Single-crystal studies require slow evaporation from acetonitrile .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ~600–650 range) and detects fragmentation patterns from the labile diylium moiety .

How do the electronic transitions of this compound compare to other cyclobutenediylium derivatives in organic photovoltaics?

Advanced Analysis:
The compound’s extended conjugation from indole substituents enhances absorption in the near-infrared (NIR) range compared to simpler cyclobutenediylium dyes (e.g., those with phenyl or alkyl groups). Key differences:

  • Redshifted Absorption: Indole’s electron-donating groups lower the HOMO-LUMO gap by ~0.3 eV versus dimethylamino-substituted analogs .
  • Charge Mobility: Thin-film studies show higher hole mobility (10⁻⁴ cm²/Vs) due to π-stacking of indole units, making it suitable for organic solar cell hole-transport layers .
  • Stability: The bis(inner salt) structure improves thermal stability (decomposition >250°C) compared to non-ionic derivatives, critical for device longevity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Advanced Methodological Approach:

  • Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility in the indole-methyl groups, explaining unexpected splitting patterns .
  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to simulate NMR chemical shifts. Discrepancies >0.5 ppm suggest solvent effects (e.g., DMSO hydrogen bonding with hydroxyl groups) .
  • 2D NMR (COSY, NOESY): Correlate proton-proton interactions to confirm spatial proximity of methyl and hydroxyl groups, resolving ambiguities in coupling constants .

What strategies optimize this compound’s performance in optoelectronic devices while mitigating aggregation-induced quenching?

Advanced Research Strategies:

  • Coordination with Metal Oxides: Functionalize the hydroxyl groups with TiO₂ or ZnO nanoparticles to enhance electron injection in dye-sensitized solar cells (DSSCs) .
  • Polymer Blending: Disperse the compound in PMMA or PEDOT:PSS matrices to reduce aggregation. Optimal ratios (1:10 wt%) improve luminescence efficiency by 40% .
  • Side-Chain Engineering: Introduce alkyl chains (e.g., hexyl or octyl) to the indole nitrogen to improve solubility and film morphology without altering the electronic core .

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